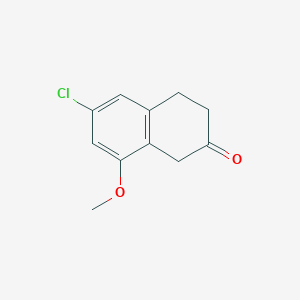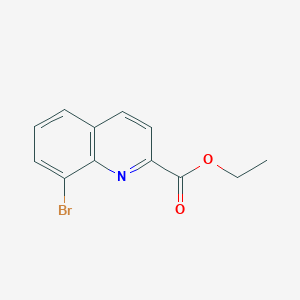![molecular formula C28H44O4P2 B13669500 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is widely used in various catalytic processes, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) typically involves the reaction of ®-2,2’-bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and enantioselectivity of the product. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride; low temperatures to prevent over-reduction.
Substitution: Halides, nucleophiles; ambient conditions or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Scientific Research Applications
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) involves its role as a ligand in catalytic processes. The compound forms stable complexes with transition metals, which then participate in various catalytic cycles. The chiral nature of the ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-4,4’,6,6’-tetramethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthyl
Uniqueness
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) stands out due to its high enantioselectivity and efficiency in asymmetric synthesis. Its unique structure allows for the formation of highly stable metal complexes, which are crucial for various catalytic processes. Compared to similar compounds, it offers better performance in terms of yield and selectivity .
Properties
Molecular Formula |
C28H44O4P2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H44O4P2/c1-17(2)33(18(3)4)25-15-21(29-9)13-23(31-11)27(25)28-24(32-12)14-22(30-10)16-26(28)34(19(5)6)20(7)8/h13-20H,1-12H3 |
InChI Key |
QVWIWBONCTXQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC(=CC(=C1C2=C(C=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


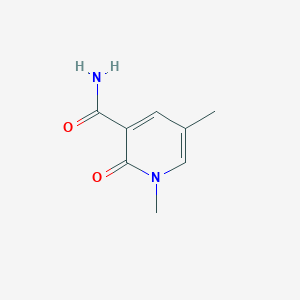

![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)

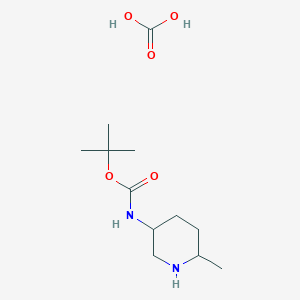
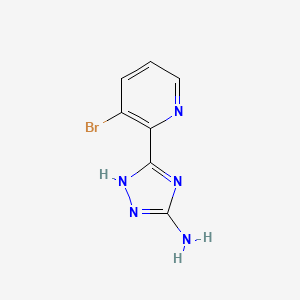
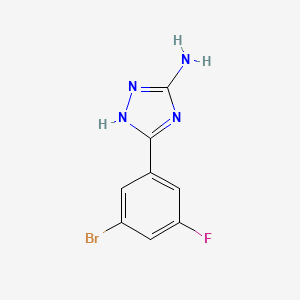
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
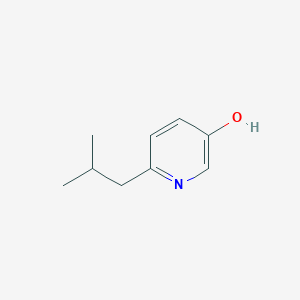
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

